

Comparative Analysis of BMS-933043: Cross-reactivity with ROR Isoforms

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Compound of Interest

Compound Name: BMS-933043

Cat. No.: B15621133

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Retinoic acid receptor-related Orphan Receptor γ (ROR γ) inverse agonist, **BMS-933043**, focusing on its cross-reactivity with other ROR isoforms, namely ROR α and ROR β . While specific quantitative data for the cross-reactivity of **BMS-933043** is not publicly available, this document outlines the general selectivity profile expected for a ROR γ -targeted inverse agonist and presents the methodologies used to determine such selectivity.

Introduction to ROR Isoforms and BMS-933043

The Retinoic acid receptor-related Orphan Receptor (ROR) family, comprising ROR α , ROR β , and ROR γ , are nuclear receptors that play crucial roles in various physiological processes. ROR γ t, an isoform of ROR γ , is a key transcription factor in the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).^{[1][2]} This has made ROR γ t a significant therapeutic target for autoimmune diseases. **BMS-933043** is a potent inverse agonist developed to target ROR γ t, thereby inhibiting its transcriptional activity and suppressing the Th17 inflammatory response.

Cross-reactivity Profile of ROR γ Inverse Agonists

The development of selective ROR γ inverse agonists is crucial to minimize off-target effects that could arise from interactions with ROR α and ROR β . These isoforms regulate different biological pathways, and their unintended inhibition could lead to adverse effects. Generally,

medicinal chemistry efforts aim to design compounds with high selectivity for ROR γ over the other two isoforms. This is typically achieved by exploiting structural differences in the ligand-binding pockets of the ROR isoforms.

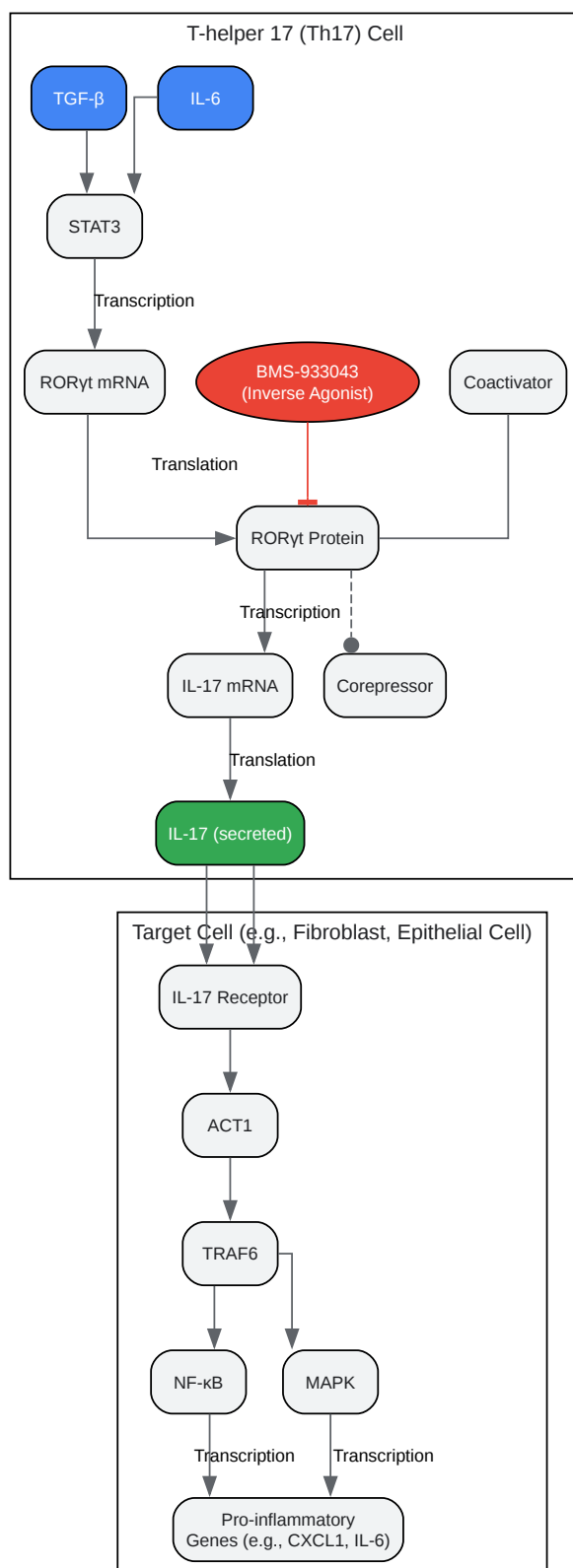
While specific IC₅₀ or K_i values for **BMS-933043** against ROR α and ROR β are not available in the public domain, the table below illustrates how such comparative data for a hypothetical selective ROR γ inverse agonist would be presented.

Compound	ROR α IC ₅₀ (nM)	ROR β IC ₅₀ (nM)	ROR γ IC ₅₀ (nM)	Selectivity (ROR α /ROR γ t)	Selectivity (ROR β /ROR γ t)
BMS-933043	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available	Data not publicly available
Hypothetical Selective Inverse Agonist	>10,000	>10,000	10	>1000-fold	>1000-fold

Note: The data for the "Hypothetical Selective Inverse Agonist" is for illustrative purposes to demonstrate the desired selectivity profile.

ROR γ Signaling Pathway and Mechanism of Inverse Agonism

ROR γ t promotes the transcription of target genes, including IL17A and IL17F, by recruiting coactivator proteins to their promoter regions.[3] Inverse agonists like **BMS-933043** bind to the ligand-binding domain of ROR γ t, inducing a conformational change that prevents the recruitment of coactivators and may even facilitate the binding of corepressors. This leads to the suppression of gene transcription.



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RORyt Signaling Pathway and Point of Inhibition by **BMS-933043**.

Experimental Protocols

The selectivity of a RORy inverse agonist is typically determined using a combination of in vitro assays. Below are representative protocols for a reporter gene assay and a coactivator recruitment assay.

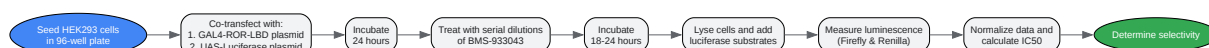
Cellular Reporter Gene Assay for ROR Isoform Activity

This assay measures the ability of a compound to inhibit the transcriptional activity of ROR α , ROR β , or ROR γ t in a cellular context.

Methodology:

- Cell Culture and Transfection:
 - HEK293 cells are cultured in DMEM supplemented with 10% FBS.
 - Cells are seeded in 96-well plates and co-transfected with two plasmids:
 1. An expression vector for the ligand-binding domain (LBD) of either human ROR α , ROR β , or ROR γ t fused to the GAL4 DNA-binding domain.
 2. A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).
 - A constitutively active Renilla luciferase plasmid is often co-transfected for normalization.
- Compound Treatment:
 - 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of **BMS-933043** or a vehicle control (e.g., DMSO).
- Luciferase Assay:
 - After 18-24 hours of incubation with the compound, cells are lysed.
 - Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

- Data Analysis:
 - The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
 - The normalized data is then used to generate dose-response curves, and IC50 values are calculated using non-linear regression.



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Workflow for a Cellular Reporter Gene Assay.

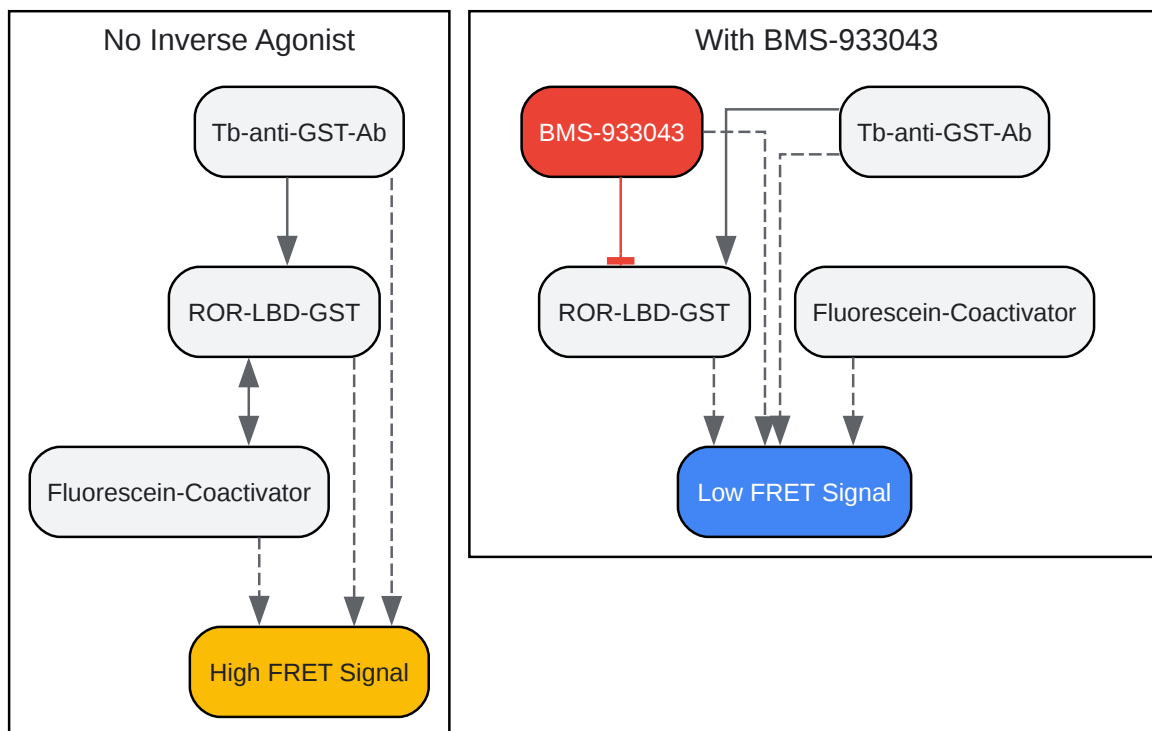
TR-FRET Coactivator Recruitment Assay

This biochemical assay directly measures the ability of a compound to disrupt the interaction between a ROR LBD and a coactivator peptide.

Methodology:

- Reagents:
 - GST-tagged ROR α , ROR β , or ROR γ LBD.
 - Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).
 - Fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (acceptor fluorophore).
 - **BMS-933043**.
- Assay Procedure:
 - The assay is performed in a low-volume 384-well plate.
 - **BMS-933043** at various concentrations is pre-incubated with the ROR-LBD.

- A mixture of the Tb-anti-GST antibody and the fluorescein-coactivator peptide is then added.
- TR-FRET Measurement:
 - After a 1-2 hour incubation at room temperature, the plate is read on a TR-FRET-compatible plate reader.
 - The reader excites the terbium donor at ~340 nm and measures emission at both ~490 nm (terbium) and ~520 nm (fluorescein).
- Data Analysis:
 - The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated.
 - In the absence of an inverse agonist, the ROR-LBD and coactivator peptide interact, bringing the donor and acceptor fluorophores into proximity and resulting in a high FRET signal.
 - An inverse agonist disrupts this interaction, leading to a decrease in the FRET signal.
 - IC50 values are determined from the dose-response curve of the TR-FRET ratio versus compound concentration.



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Principle of the TR-FRET Coactivator Recruitment Assay.

Conclusion

While specific cross-reactivity data for **BMS-933043** against ROR α and ROR β are not publicly documented, the established methodologies of reporter gene assays and TR-FRET coactivator recruitment assays provide a robust framework for determining the selectivity of ROR γ inverse agonists. For a compound like **BMS-933043**, a high degree of selectivity for ROR γ is the desired outcome to ensure targeted therapeutic action and minimize potential off-target effects. Researchers are encouraged to consult proprietary data from the manufacturer or conduct independent assays following the protocols outlined above to ascertain the precise selectivity profile of **BMS-933043** for their specific research needs.

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